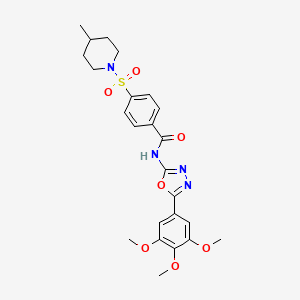![molecular formula C21H19N3O B2538914 7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one CAS No. 1358315-07-7](/img/structure/B2538914.png)
7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This molecule has unique chemical properties that make it an ideal candidate for various research experiments.
Applications De Recherche Scientifique
The unique chemical structure of 7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one makes it an ideal candidate for various scientific research applications. This molecule has been extensively studied for its potential applications in drug discovery, cancer research, and neurodegenerative diseases. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to possess neuroprotective properties and has shown promising results in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been reported to modulate the activity of various signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one are diverse and depend on the specific experimental conditions. In cancer cells, this molecule has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, it has been reported to protect neurons from oxidative stress and inflammation, leading to the prevention of neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one in lab experiments include its potent biological activity, unique chemical structure, and easy synthesis method. However, the limitations of this molecule include its potential toxicity and limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one. One potential direction is to investigate its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to explore its potential as a therapeutic agent for other types of cancer, such as pancreatic and ovarian cancer. Additionally, further studies are needed to elucidate the mechanism of action of this molecule and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one involves the reaction of 3,5-dimethylphenyl isocyanate with 4-methylphenyl hydrazine in the presence of a suitable solvent. The reaction proceeds under mild conditions and yields the desired product in good yield. The resulting compound is a white crystalline solid that is soluble in common organic solvents.
Propriétés
IUPAC Name |
7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-1,8a-dihydroimidazo[1,2-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-14-4-6-17(7-5-14)19-13-23-8-9-24(21(25)20(23)22-19)18-11-15(2)10-16(3)12-18/h4-13,20,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGVHCPJWGWFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CN(C(=O)C3N2)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538837.png)
![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)





